molecular formula C21H18N4O4S B2612802 N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028685-06-4

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No. B2612802
CAS RN: 1028685-06-4
M. Wt: 422.46
InChI Key: PUFLXHVWRZHCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research into similar quinazoline derivatives has shown that these compounds possess a wide range of biological activities, including antitumor, antimicrobial, and antihypertensive effects. For instance, compounds like methyl 6-oxo-3,4-dihydro-2'',6''-[1,3]thiazino[2,3-6]quinazoline-2-carboxylate exhibit antihypertensive activity, while others act as alpha 1-adrenoceptor antagonists or leukotriene antagonist mediator release inhibitors with antiallergic and antiasthmatic effects (Ivachtchenko, Kovalenko, & Drushlyak, 2002). These findings indicate the potential for designing novel therapeutic agents based on the structural features of quinazoline derivatives.

Mechanism of Action and Molecular Docking

Further insights into the mechanism of action of quinazoline derivatives have been provided by molecular docking studies, which help in understanding how these compounds interact with biological targets. For example, certain quinazolinone analogues have demonstrated significant in vitro antitumor activity, suggesting that modifications to the quinazolinone scaffold could yield compounds with enhanced therapeutic profiles (Al-Suwaidan et al., 2016). These studies underscore the importance of structural modification and targeted delivery in the development of quinazoline-based drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of N-(1,3-benzodioxol-5-ylmethyl)propanamide with 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "N-(1,3-benzodioxol-5-ylmethyl)propanamide", "3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid", "Coupling agent" ], "Reaction": [ "To a solution of N-(1,3-benzodioxol-5-ylmethyl)propanamide in a suitable solvent, add the coupling agent and stir for a few minutes.", "Add 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid to the reaction mixture and stir for several hours at room temperature.", "After completion of the reaction, isolate the product by filtration or chromatography and purify it by recrystallization." ] }

CAS RN

1028685-06-4

Molecular Formula

C21H18N4O4S

Molecular Weight

422.46

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide

InChI

InChI=1S/C21H18N4O4S/c26-18(22-10-12-5-7-16-17(9-12)29-11-28-16)8-6-15-20(27)25-19(23-15)13-3-1-2-4-14(13)24-21(25)30/h1-5,7,9,15,23H,6,8,10-11H2,(H,22,26)

InChI Key

PUFLXHVWRZHCOI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3

solubility

not available

Origin of Product

United States

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